2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-2-25-15-7-9-16(10-8-15)26-18-6-4-3-5-17(18)23-20(24)14-11-12-22-19(21)13-14/h3-13H,2H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPOSCISRJHVCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity, mechanism of action, and relevant research findings associated with this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for 2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide can be represented as follows:
- SMILES : CCOC1=CC=C(C=C1)C2=CC(=C(NC(=O)C=C2)Cl)C=N2
- Molecular Weight : Approximately 340.8 g/mol
This compound exhibits lipophilic characteristics, which may influence its absorption and distribution in biological systems.
Antiviral Activity
Recent studies have highlighted the compound's potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) with specific activity against HIV. The compound demonstrated significant antiviral efficacy against wild-type (WT) HIV strains and various resistant mutants.
| Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| WT HIV | 0.0055 | >221 | >40,000 |
| K103N Mutant | 0.15 | >221 | >1,473 |
| Y181C Mutant | 0.0249 | >221 | >8,873 |
The selectivity index (SI), calculated as CC50/EC50, indicates a high therapeutic window, suggesting that the compound is relatively non-toxic at effective antiviral concentrations .
Molecular docking studies have elucidated the interaction of 2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide with key amino acid residues in the reverse transcriptase enzyme. The biphenyl structure allows for π–π stacking and hydrophobic interactions with residues such as Tyr181 and Tyr188, while hydrogen bonding occurs with Ile180 and Glu138 .
In Vivo Studies
In vivo toxicity studies conducted on rat models indicated that single doses up to 183 mg/kg did not result in mortality; however, a significant decrease in body weight was observed post-administration. This suggests that while the compound has a favorable safety profile at certain doses, further investigation into dosage optimization is warranted .
Structural Optimization
Further optimization of the compound by modifying the chlorine substituent led to enhanced antiviral activity against both WT and mutant strains. For instance, removal of the chlorine atom resulted in a derivative with an EC50 of 3.4 nM against the K103N mutant strain, significantly improving its potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other pyridine-4-carboxamides allow for comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects on Bioactivity: Electron-withdrawing groups (NO₂, Cl): Enhance anti-inflammatory activity by improving binding to COX/LOX enzymes. For example, the nitro-substituted derivative (5f) showed 89.28% COX-1 inhibition, outperforming the chloro analog (5d, 83.33%) . Ethoxy vs.
Core Structure Differences: Pyridine-4-carboxamide vs.
Synthetic Accessibility: Pyridine-4-carboxamides with para-substituted phenyl groups (e.g., methoxy, ethoxy) are typically synthesized via Sonogashira coupling or nucleophilic substitution, with yields ranging from 67–81% .
Contradictions in Substituent Efficacy :
- While nitro groups generally enhance anti-inflammatory activity, meta-nitro substitution reduces efficacy compared to para-nitro (e.g., 5f vs. ortho/meta analogs) . This highlights the critical role of substituent positioning.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
